![molecular formula C15H15N7O2S B12162501 2-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12162501.png)
2-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H15N7O2S and its molecular weight is 357.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule notable for its complex structure, which incorporates a tetrazole ring, a thiadiazole moiety, and a tetrahydrofuran group. This structural diversity suggests potential applications in medicinal chemistry, particularly due to the biological activities associated with these functional groups.
- Molecular Formula : C15H15N7O2S
- Molecular Weight : 357.4 g/mol
- Structural Features :
- Tetrazole ring: Known for its diverse biological activities.
- Thiadiazole moiety: Associated with various pharmacological properties.
- Tetrahydrofuran group: Enhances solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and tetrazole rings exhibit significant antimicrobial properties. For instance, derivatives of 4-thiadiazole have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The incorporation of the tetrazole ring in the studied compound may enhance its interaction with microbial targets, potentially leading to improved efficacy.
Anticancer Activity
Thiadiazole derivatives are recognized for their anticancer potential. Studies have demonstrated that compounds similar to this compound can inhibit tumor proliferation in various cancer cell lines. For example, certain thiadiazoles have shown promising results against human breast adenocarcinoma cells (MCF-7) . The specific mechanism by which this compound exerts its anticancer effects requires further investigation but may involve modulation of cell signaling pathways.
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole-containing compounds have been documented extensively. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, leading to reduced inflammation . The potential of this compound to modulate inflammatory responses could be valuable in treating conditions characterized by chronic inflammation.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : Initial studies suggest that it may bind to specific enzymes or receptors, modulating their activity.
- Receptor Interaction : The presence of the tetrazole and thiadiazole rings may facilitate interactions with various biological receptors involved in disease pathways.
- Cell Signaling Pathways : It may influence key signaling pathways related to cell proliferation and apoptosis.
Study on Antimicrobial Efficacy
A study conducted by Ibraheem et al. evaluated the antimicrobial activity of several thiadiazole derivatives against common bacterial strains. The results indicated that compounds with similar structures to this compound exhibited high antibacterial activity, particularly against E. coli and S. aureus .
Anticancer Research
In vitro studies on thiadiazole derivatives showed significant inhibition of cell growth in breast cancer cell lines (MCF-7). Compounds were tested using MTT assays to assess their cytotoxicity and potential as therapeutic agents .
Scientific Research Applications
Chemical Properties and Structure
Before delving into its applications, it is essential to understand the chemical properties of the compound:
- Molecular Formula : C15H15N7O2S
- Molecular Weight : 357.4 g/mol
- IUPAC Name : N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide
- Canonical SMILES : C1CC(OC1)C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)N4C=NN=N4
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of thiadiazole compounds can inhibit specific protein targets involved in cancer progression. For instance, studies on related compounds have demonstrated their potential to inhibit Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1), which is implicated in oncogenic signaling pathways. The design and synthesis of these derivatives aim to enhance their efficacy against cancer cells while minimizing side effects .
2. Cardiovascular Agents
The compound has been explored for its cardiotonic properties. A series of derivatives similar to this compound were synthesized and evaluated for their ability to inhibit phosphodiesterase enzymes (PDE3A and PDE3B), which play crucial roles in cardiac function. The most potent derivatives showed significant inhibition, suggesting that compounds like 2-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide may serve as potential therapeutic agents for heart diseases .
Material Science Applications
3. Metal-Organic Frameworks
The compound's structural features allow it to be utilized in the design of metal-organic frameworks (MOFs). These frameworks are important in catalysis and gas storage due to their high surface area and tunable porosity. The incorporation of tetrazole groups enhances the stability and functionality of these frameworks, making them suitable for various applications including gas adsorption and separation technologies .
Synthesis and Derivative Studies
4. Synthetic Pathways
The synthesis of this compound involves several steps that can be optimized for yield and purity. Various synthetic routes have been explored in literature that utilize different reagents and conditions to achieve the desired compound efficiently .
Case Studies
Properties
Molecular Formula |
C15H15N7O2S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H15N7O2S/c23-13(17-15-19-18-14(25-15)12-2-1-7-24-12)8-10-3-5-11(6-4-10)22-9-16-20-21-22/h3-6,9,12H,1-2,7-8H2,(H,17,19,23) |
InChI Key |
LHSKLKYMWDYBDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
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